molecular formula C17H11N B14746730 Benzo[e]indeno[2,1-b]azepine CAS No. 242-13-7

Benzo[e]indeno[2,1-b]azepine

Cat. No.: B14746730
CAS No.: 242-13-7
M. Wt: 229.27 g/mol
InChI Key: RGLZHVDSJBUBSQ-UHFFFAOYSA-N
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Description

Benzo[e]indeno[2,1-b]azepine is a complex heterocyclic compound characterized by its unique structure, which includes multiple aromatic rings and a seven-membered azepine ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[e]indeno[2,1-b]azepine typically involves multi-step processes that include the formation of the azepine ring through cyclization reactions. One common method is the [1,7]-electrocyclization of azomethine ylides, which are generated from precursors such as 2-arylindole-3-carbaldehydes and sarcosine or N-benzylglycine in refluxing xylene . Another approach involves the recyclization of small and medium carbo- or heterocycles .

Industrial Production Methods: Industrial production of this compound may utilize one-pot synthesis techniques to streamline the process and improve yields. These methods often involve the use of commercially available starting materials and catalysts to facilitate the cyclization and formation of the azepine scaffold .

Chemical Reactions Analysis

Types of Reactions: Benzo[e]indeno[2,1-b]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Benzo[e]indeno[2,1-b]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[e]indeno[2,1-b]azepine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act on GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . Additionally, it may interfere with DNA replication and protein synthesis in microbial cells, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Properties

CAS No.

242-13-7

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

indeno[2,1-c][2]benzazepine

InChI

InChI=1S/C17H11N/c1-2-7-14-11-18-17-10-13-6-3-4-8-15(13)16(17)9-12(14)5-1/h1-11H

InChI Key

RGLZHVDSJBUBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC3=CC4=CC=CC=C4C3=CC2=C1

Origin of Product

United States

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